molecular formula C23H24N4O4 B13492993 5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13492993
M. Wt: 420.5 g/mol
InChI Key: FOZKPAWWIHFMDG-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety. It has been studied for its potential therapeutic effects, particularly in the treatment of diseases related to abnormal levels of tumor necrosis factor-alpha (TNF-α).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione under specific conditions to form the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous flow systems. The reaction conditions are carefully controlled, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the activity of TNF-α, a cytokine involved in inflammation and immune responses. By blocking TNF-α, the compound can reduce inflammation and modulate immune function. This mechanism makes it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
  • (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione

Uniqueness

What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific structural configuration, which allows for unique interactions with biological targets. This specificity enhances its potential efficacy and reduces the likelihood of off-target effects compared to similar compounds .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[[1-(methylamino)-3-phenylpropan-2-yl]amino]isoindole-1,3-dione

InChI

InChI=1S/C23H24N4O4/c1-24-13-16(11-14-5-3-2-4-6-14)25-15-7-8-17-18(12-15)23(31)27(22(17)30)19-9-10-20(28)26-21(19)29/h2-8,12,16,19,24-25H,9-11,13H2,1H3,(H,26,28,29)

InChI Key

FOZKPAWWIHFMDG-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1=CC=CC=C1)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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